molecular formula C7H4F4N2O2 B180983 5-Amino-2-fluoro-4-nitrobenzotrifluoride CAS No. 179062-05-6

5-Amino-2-fluoro-4-nitrobenzotrifluoride

Cat. No. B180983
Key on ui cas rn: 179062-05-6
M. Wt: 224.11 g/mol
InChI Key: WOSGMZUIHAFPSS-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A mixture of 3-amino-6-fluoro-4-nitrobenzotrifluoride (328 mg, 1.45 mmol) and 10% Pd/C (50 mg) in ethanol (15 mL) was hydrogenated for 2 h at 25° C. under 25 psi H2. The catalyst was removed by filtration with celite and the solvent was removed by rota-evaporation to give 270 mg of 3,4-diamino-6-fluorobenzotrifluoride (95%) as a brown solid. 1H NMR (CDCl3): δ3.432 (br, 4H), 6.469 (d, 1H, J=8.4 Hz); 6.860 (d, 1H, J=6.6 Hz).
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([F:15])([F:14])[F:13])[C:5]([F:11])=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([F:15])([F:13])[F:14])[C:5]([F:11])=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
NC=1C=C(C(=CC1[N+](=O)[O-])F)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration with celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rota-evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=CC1N)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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